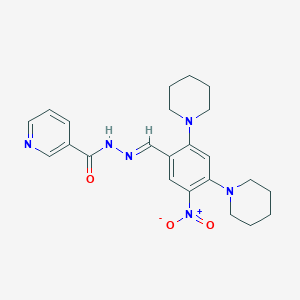
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide, also known as NDH-2-64, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroscience, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to have antimicrobial activity against various pathogens such as Staphylococcus aureus and Candida albicans.
Mechanism of Action
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide exerts its effects through multiple mechanisms, including the inhibition of protein kinases, the disruption of mitochondrial function, and the induction of oxidative stress. These mechanisms ultimately lead to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the disruption of mitochondrial function, and the induction of oxidative stress. N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide for lab experiments is its broad-spectrum activity against various pathogens and cancer cells. However, N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide has limitations such as its low solubility in water, which can make it difficult to administer in vivo. N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide also has potential toxicity concerns, which need to be further studied.
Future Directions
Include the development of more efficient synthesis methods, the optimization of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide for in vivo studies, and the identification of potential drug targets for N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide. Additionally, further studies are needed to fully understand the toxicity and safety profile of N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide.
Synthesis Methods
N'-(5-nitro-2,4-di-1-piperidinylbenzylidene)nicotinohydrazide can be synthesized using a multi-step process that involves the reaction of 2,4-dipiperidinyl-5-nitrobenzaldehyde with nicotinic acid hydrazide. The resulting product is purified using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
N-[(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-23(18-8-7-9-24-16-18)26-25-17-19-14-22(29(31)32)21(28-12-5-2-6-13-28)15-20(19)27-10-3-1-4-11-27/h7-9,14-17H,1-6,10-13H2,(H,26,30)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNVVGRTPKGBF-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC(=C(C=C2/C=N/NC(=O)C3=CN=CC=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)
![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)



![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)